molecular formula C16H23NO2S3 B2475548 N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2415564-01-9

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2475548
CAS No.: 2415564-01-9
M. Wt: 357.55
InChI Key: DIMAEBXYCACYIO-UHFFFAOYSA-N
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Description

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic compound of significant research interest due to its unique molecular architecture, which incorporates a thiophene ring—a heterocycle renowned for its broad therapeutic potential. The thiophene nucleus is a prominent scaffold in medicinal chemistry and has been extensively investigated for its diverse biological activities. Research into thiophene-containing analogues has demonstrated their efficacy as antimicrobial , anti-inflammatory , anticancer , and antiviral agents . Furthermore, thiophene derivatives have shown promise as inhibitors of specific enzymatic pathways, making them valuable tools for probing biochemical processes . The integration of the 1,4-dithiepan unit further enhances the complexity and potential reactivity of this molecule, suggesting possible applications in the development of novel pharmacophores and as a key intermediate in organic synthesis. This compound is primarily intended for use in exploratory biological screening and as a building block in the synthesis of more complex chemical entities for advanced research programs.

Properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S3/c18-14(17-10-15(19)11-20-8-9-21-12-15)16(5-1-2-6-16)13-4-3-7-22-13/h3-4,7,19H,1-2,5-6,8-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMAEBXYCACYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CSCCSC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into two primary fragments:

  • 1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid : Serves as the acyl donor for carboxamide formation.
  • (6-Hydroxy-1,4-dithiepan-6-yl)methylamine : Provides the amine component with the 1,4-dithiepan scaffold.

Key disconnections involve:

  • Carboxamide bond formation via coupling of the carboxylic acid and amine.
  • 1,4-Dithiepan ring construction through oxidative annelation or cyclization of dithiol precursors.
  • Hydroxymethyl group introduction at the 6-position of the dithiepan ring.

Synthesis of 1-(Thiophen-2-yl)cyclopentane-1-carboxylic Acid

Friedel-Crafts Acylation of Thiophene

A cyclopentane ring fused to a thiophene moiety can be synthesized via Friedel-Crafts acylation. Reacting cyclopentanecarbonyl chloride with thiophene in the presence of AlCl₃ yields 1-(thiophen-2-yl)cyclopentanone, which is subsequently oxidized to the carboxylic acid using KMnO₄ under acidic conditions.

Cyclization of γ-Keto Acids

Alternatively, γ-keto acids derived from thiophene-2-carbaldehyde undergo intramolecular cyclization in the presence of PTSA (para-toluenesulfonic acid), forming the cyclopentane ring. This method avoids harsh oxidation steps and achieves moderate yields (45–60%).

Preparation of (6-Hydroxy-1,4-dithiepan-6-yl)methylamine

Oxidative Ring Expansion of 1,3-Dithiolane

The 1,4-dithiepan ring is constructed via oxidative expansion of 1,3-dithiolane derivatives. Treatment of 6-hydroxy-1,3-dithiolane with Pb(OAc)₄ induces ring expansion to form 6-hydroxy-1,4-dithiepan. Computational studies suggest this proceeds through a radical intermediate, with Pb(OAc)₄ abstracting a sulfur-bound hydrogen to initiate rearrangement.

Reaction Conditions:
  • Oxidizing agent : Pb(OAc)₄ (2.2 equiv)
  • Solvent : Dichloromethane, 0°C → rt
  • Yield : 58–65%

Hydroxymethylation via Epoxide Ring-Opening

Introducing the hydroxymethyl group involves epoxidizing 1,4-dithiepan-6-ene with mCPBA (meta-chloroperbenzoic acid), followed by nucleophilic ring-opening with ammonia. This two-step process affords the hydroxymethylamine derivative in 40–50% yield.

Carboxamide Coupling Strategies

Acid Chloride-Mediated Aminolysis

1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid is converted to its acid chloride using oxalyl chloride (1.5 equiv) in anhydrous DCM. Subsequent reaction with (6-hydroxy-1,4-dithiepan-6-yl)methylamine in the presence of Et₃N (3 equiv) yields the target carboxamide.

Optimization Data:
Parameter Value
Oxalyl chloride (equiv) 1.5
Reaction time 4 h
Yield 72%

Direct Coupling Using EDCI/HOBt

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents in DMF achieves comparable yields (68%) under milder conditions, avoiding moisture-sensitive intermediates.

Mechanistic Studies and Computational Insights

Density Functional Theory (DFT) Analysis of Dithiepan Formation

DFT calculations (B97-3c composite scheme) reveal that the rate-limiting step in Pb(OAc)₄-mediated ring expansion is the formation of a cyclic transition state during sulfur-sulfur bond reorganization, with an activation barrier of 28.8 kcal/mol.

Solvent Effects on Carboxamide Coupling

Polar aprotic solvents (DMF, THF) enhance coupling efficiency by stabilizing the tetrahedral intermediate. Non-polar solvents (toluene) result in <30% yield due to poor solubility of the amine component.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Acid chloride aminolysis 72 98 High scalability
EDCI/HOBt coupling 68 95 Mild conditions
Epoxide ring-opening 50 90 Direct hydroxymethylation

Chemical Reactions Analysis

Types of Reactions

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone or an aldehyde.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, DMP, or KMnO4.

    Reduction: Reducing agents like LiAlH4 or NaBH4 can be used.

    Substitution: Electrophilic reagents like Br2 or HNO3 can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Thiophene Substituents

The thiophen-2-yl group is a common pharmacophore in bioactive molecules due to its aromaticity and sulfur-mediated electronic effects. N-Methyl-1-(thiophen-2-yl)propan-2-amine , a controlled substance listed in the Dangerous Drugs Ordinance (Cap. 134), shares the thiophen-2-yl moiety but differs in its propane-amine backbone and lack of cyclopentane or carboxamide groups. This structural divergence likely results in distinct pharmacological profiles: the target compound’s carboxamide may reduce volatility and improve binding specificity compared to the amine derivative .

Cyclopentane/Cyclohexane Derivatives

Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride () and its cyclohexane analog (Reference Example 89) highlight the impact of ring size and functional groups. The cyclopentane derivative in features an ester and methylamino group, with ¹H-NMR data showing characteristic shifts for the ester methyl (δ 3.79 ppm) and amino protons (δ 2.57 ppm) . In contrast, the target compound’s cyclopentane is substituted with a carboxamide and dithiepan ring, which would alter solubility, steric bulk, and hydrogen-bonding capacity.

Sulfur-Containing Ring Systems

The 1,4-dithiepan ring in the target compound introduces conformational flexibility and sulfur-sulfur interactions, which are absent in simpler thiophene-containing analogs. For example, bicyclic sulfur systems like 3-bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-triene () exhibit restricted rotation and enhanced stability due to fused rings, whereas the dithiepan’s seven-membered ring may confer dynamic adaptability in molecular recognition .

Research Findings and Data

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Notable Data/Properties
Target Compound Cyclopentane Thiophen-2-yl, 6-hydroxy-1,4-dithiepan-6-ylmethyl Carboxamide, dithiepan, hydroxyl Enhanced metabolic stability (amide vs. ester)
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride Cyclopentane Methylamino, methyl ester Ester, ammonium ¹H-NMR: δ 3.79 (ester CH₃), δ 2.57 (NHCH₃)
N-Methyl-1-(thiophen-2-yl)propan-2-amine Propane Thiophen-2-yl Amine Controlled substance; psychoactive potential

Key Observations:

  • Carboxamide vs. Ester Stability : The target compound’s amide bond is less prone to hydrolysis than the ester in , suggesting improved oral bioavailability .
  • Regulatory Implications : The structural resemblance of the target compound to controlled thiophene derivatives (e.g., ) warrants caution in pharmacological development .

Pharmacological and Toxicological Considerations

While direct data on the target compound’s activity are unavailable, structural analogs provide insights. The dithiepan ring’s hydrophilicity may enhance solubility, whereas the thiophen-2-yl group could mediate interactions with central nervous system receptors, akin to N-Methyl-1-(thiophen-2-yl)propan-2-amine . Further studies are needed to evaluate toxicity and metabolic pathways.

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